Isoquassin
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Overview
Description
Isoquassin is a natural product belonging to the quassinoid family, which are compounds known for their bitter taste and biological activities. Quassinoids are derived from the oxidative degradation of triterpene derivatives and are primarily found in plants of the Simaroubaceae family .
Preparation Methods
Chemical Reactions Analysis
Isoquassin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of isoquassin involves several molecular targets and pathways. It has been proposed to inhibit phosphoribosyl pyrophosphate aminotransferase, a key enzyme in the de novo purine synthesis pathway . This compound also affects mitochondrial membrane depolarization, activates caspase-3, and alters microtubules, leading to its anticancer and antimalarial effects .
Comparison with Similar Compounds
Isoquassin is part of the quassinoid family, which includes compounds like quassin, neoquassin, and glaucarubine . Compared to these similar compounds, this compound has unique structural features and biological activities. For example, while quassin and neoquassin are also known for their bitter taste and medicinal properties, this compound has shown distinct anticancer and antimalarial activities . Other similar compounds include eurycomalactone and samaderolactone, which share structural similarities but differ in their specific biological effects .
Properties
CAS No. |
21293-20-9 |
---|---|
Molecular Formula |
C22H28O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(1S,2S,6S,7S,9R,13S,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione |
InChI |
InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3/t10-,12+,13-,15-,19+,21-,22+/m1/s1 |
InChI Key |
IOSXSVZRTUWBHC-NYWUXZQNSA-N |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@H]4CC(=O)O3)C)OC)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC |
Origin of Product |
United States |
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